molecular formula C10H16BrOP B14608302 (2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide CAS No. 61083-91-8

(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide

Cat. No.: B14608302
CAS No.: 61083-91-8
M. Wt: 263.11 g/mol
InChI Key: FRNIIHNHSPSDDP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide is an organophosphorus compound with a variety of applications in chemical synthesis and research. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. The presence of the hydroxyethyl group adds to its versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide typically involves the reaction of dimethylphenylphosphine with ethylene oxide in the presence of hydrobromic acid. The reaction proceeds as follows:

    Dimethylphenylphosphine: reacts with to form (2-Hydroxyethyl)(dimethyl)phenylphosphine.

  • The resulting compound is then treated with hydrobromic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium compounds.

Scientific Research Applications

(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide involves its interaction with various molecular targets. The phosphonium ion can participate in nucleophilic substitution reactions, where it acts as an electrophile. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyethyl)triphenylphosphonium bromide: Similar structure but with three phenyl groups instead of one.

    (2-Hydroxyethyl)diphenylphosphonium bromide: Contains two phenyl groups.

    (2-Hydroxyethyl)dimethylphosphonium bromide: Lacks the phenyl group.

Uniqueness

(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide is unique due to the presence of both dimethyl and phenyl groups attached to the phosphorus atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

61083-91-8

Molecular Formula

C10H16BrOP

Molecular Weight

263.11 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-phenylphosphanium;bromide

InChI

InChI=1S/C10H16OP.BrH/c1-12(2,9-8-11)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H/q+1;/p-1

InChI Key

FRNIIHNHSPSDDP-UHFFFAOYSA-M

Canonical SMILES

C[P+](C)(CCO)C1=CC=CC=C1.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.